
4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside is a valuable compound widely used in biochemical research. It serves as a substrate in various enzymatic assays to detect the presence and activity of enzymes involved in glycosylation processes. This compound is particularly useful for studying diseases related to impaired glycosylation, such as congenital disorders of glycosylation and cancer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside typically involves the acetylation of 4-Methylumbelliferyl 2-acetamido-2-deoxy-a-D-glucopyranoside. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with adjustments for larger-scale production. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to remove the acetyl groups, yielding 4-Methylumbelliferyl 2-acetamido-2-deoxy-a-D-glucopyranoside.
Enzymatic Reactions: It acts as a substrate for enzymes such as glycosidases, which cleave the glycosidic bond.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Enzymatic Reactions: Conducted under physiological conditions, often in buffered solutions to maintain enzyme activity.
Major Products Formed
Hydrolysis: Produces 4-Methylumbelliferyl 2-acetamido-2-deoxy-a-D-glucopyranoside and acetic acid.
Enzymatic Reactions: The major product is 4-Methylumbelliferone, which is released upon cleavage of the glycosidic bond.
Scientific Research Applications
4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside has numerous applications in scientific research:
Chemistry: Used as a fluorogenic substrate in assays to study enzyme kinetics and mechanisms.
Biology: Employed in the detection and quantification of glycosidase activity in various biological samples.
Medicine: Utilized in diagnostic assays for diseases related to glycosylation disorders.
Industry: Applied in the development of enzyme-based assays for quality control and research purposes.
Mechanism of Action
The compound exerts its effects by serving as a substrate for glycosidases. When the glycosidic bond is cleaved by the enzyme, 4-Methylumbelliferone is released, which can be detected due to its fluorescent properties. This allows researchers to measure enzyme activity and study the kinetics of glycosidase-catalyzed reactions.
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl 3,4,6-tri-O-acetyl-2-deoxy-2-trifluoroacetamido-α-D-glucopyranoside: Similar in structure but contains a trifluoroacetamido group instead of an acetamido group.
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Lacks the acetyl groups on the sugar moiety.
Uniqueness
4-Methylumbelliferyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-a-D-glucopyranoside is unique due to its specific structure, which makes it an ideal substrate for studying glycosidase activity. The presence of acetyl groups enhances its stability and allows for controlled hydrolysis, making it a valuable tool in biochemical research.
Properties
IUPAC Name |
[5-acetamido-3,4-diacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO11/c1-11-8-20(30)35-18-9-16(6-7-17(11)18)34-24-21(25-12(2)26)23(33-15(5)29)22(32-14(4)28)19(36-24)10-31-13(3)27/h6-9,19,21-24H,10H2,1-5H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRGMYFQEBYUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
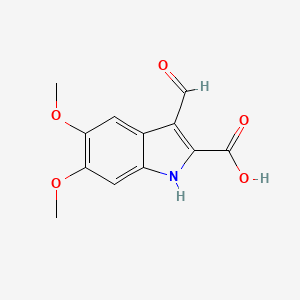
![N-(5-chloro-2-methoxyphenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2675214.png)
![N-(2,4-dimethoxyphenyl)-2-({2-[(2-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide](/img/structure/B2675215.png)
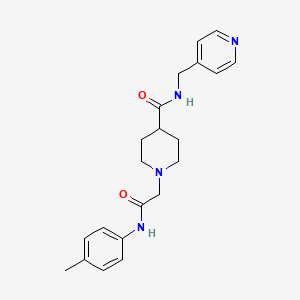

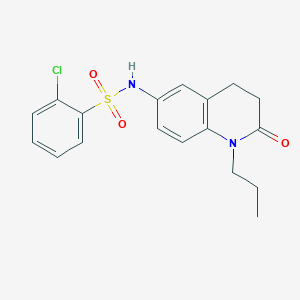


![5-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2675224.png)
![1-(11-Oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-phenylurea](/img/structure/B2675225.png)

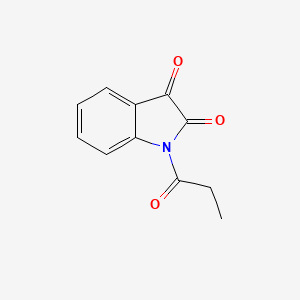
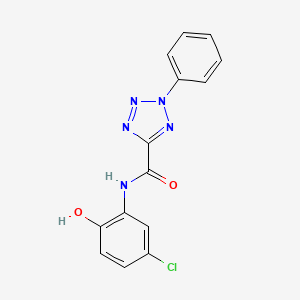
![N-(2,5-difluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide](/img/structure/B2675234.png)
